molecular formula C15H14ClN5 B11212061 1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212061
M. Wt: 299.76 g/mol
InChI Key: PECPPIYYFNLJAS-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 5-chloro-2-methylphenyl group and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenyl hydrazine and appropriate pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: These are used to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions: These introduce the 5-chloro-2-methylphenyl and prop-2-en-1-yl groups.

    Catalysts and solvents: Commonly used catalysts include acids or bases, and solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Can result in halogenated derivatives or other substituted products.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the prop-2-en-1-yl group.

    1-(5-chloro-2-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Substituted with a methyl group instead of prop-2-en-1-yl.

Uniqueness

1-(5-chloro-2-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted therapies or specialized industrial applications.

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)13-7-11(16)5-4-10(13)2/h3-5,7-9H,1,6H2,2H3,(H,17,18,19)

InChI Key

PECPPIYYFNLJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC=C

Origin of Product

United States

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